1-Methyl-1-propylpiperidinium tetrafluoroborate
Description
1-Methyl-1-propylpiperidinium tetrafluoroborate (PP13BF₄) is a quaternary ammonium-based ionic liquid (IL) characterized by a piperidinium cation paired with the tetrafluoroborate (BF₄⁻) anion. Its structure features a six-membered piperidinium ring substituted with methyl and propyl groups at the 1-position, conferring unique steric and electronic properties. PP13BF₄ has garnered attention in energy storage applications, particularly in solid-state lithium batteries, where it suppresses parasitic reactions at electrode-electrolyte interfaces by forming stable cathode-electrolyte interphase (CEI) layers . Its electrochemical stability, low volatility, and tunable ionic conductivity make it a promising candidate for advanced electrolyte systems.
Properties
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BF4/c1-3-7-10(2)8-5-4-6-9-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDBZZWOVHWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+]1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049367 | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879866-95-2 | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRQ5WE4YWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Quaternization of 1-Methylpiperidine
The first step involves the alkylation of 1-methylpiperidine with 1-bromopropane to form the bromide salt. This reaction typically occurs under reflux conditions in a polar aprotic solvent such as acetonitrile or acetone. The mechanism proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic carbon of 1-bromopropane.
Reaction Conditions :
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Temperature : 60–80°C
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Duration : 12–24 hours
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Molar Ratio : 1:1 (amine to alkylating agent)
The product, 1-methyl-1-propylpiperidinium bromide, is isolated via solvent evaporation and recrystallization.
Anion Exchange with Sodium Tetrafluoroborate
The bromide intermediate undergoes metathesis with sodium tetrafluoroborate (NaBF₄) to yield the target compound. This step is performed in aqueous or mixed solvent systems (e.g., water-acetone).
Key Considerations :
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Solvent Selection : Acetone or acetonitrile enhances anion mobility and product solubility.
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Stoichiometry : A 10–20% excess of NaBF₄ ensures complete anion exchange.
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Purification : Washing with cold water removes residual sodium bromide.
Optimization of Reaction Parameters
Temperature and Reaction Efficiency
Elevated temperatures (80–100°C) accelerate quaternization but risk decomposition. Thermal stability data indicate the compound decomposes above 200°C, allowing safe operation below this threshold.
Solvent Influence on Yield
Solubility data from technical specifications reveal:
| Solvent | Miscibility with Product | Role in Synthesis |
|---|---|---|
| Acetone | Miscible | Enhances anion exchange |
| Acetonitrile | Miscible | Facilitates quaternization |
| Water | Decomposes | Limited to metathesis step |
Acetone is preferred for its dual role in dissolving both reactants and precipitating the product.
Industrial-Scale Production
Scalability Challenges
Industrial synthesis requires:
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Continuous Reactors : To maintain consistent temperature and mixing.
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Inert Atmosphere : Prevents oxidation of intermediates.
Quality Control Metrics
Purity (>99%) is confirmed via:
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Nuclear Magnetic Resonance (NMR) : Validates cation-anion structure.
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Ion Chromatography : Quantifies bromide impurity (<0.1%).
Comparative Analysis of Synthesis Routes
Alternative Alkylating Agents
While 1-bromopropane is standard, other agents (e.g., 1-chloropropane) exhibit slower kinetics, reducing yield by 15–20%.
Anion Exchange Alternatives
Potassium tetrafluoroborate (KBF₄) offers similar efficiency but requires longer reaction times.
Recent Advancements in Synthesis
Microwave-Assisted Quaternization
Microwave irradiation reduces reaction time to 2–4 hours, improving energy efficiency by 40%.
Solvent-Free Methods
Mechanochemical grinding of reactants (1-methylpiperidine and 1-bromopropane) achieves 85% yield without solvents, aligning with green chemistry principles.
Physicochemical Properties Influencing Synthesis
Chemical Reactions Analysis
1-Methyl-1-propylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The tetrafluoroborate anion can be replaced by other anions through metathesis reactions. Common reagents for these reactions include sodium salts of the desired anions.
Decomposition: In the presence of water, the tetrafluoroborate anion can slowly decompose, leading to the formation of hydrofluoric acid and other by-products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
- Electrochemistry: It functions as an electrolyte in lithium-ion and sodium-ion batteries because of its high ionic conductivity and thermal stability. Recently, it has been developed as a hybrid ionic liquid/organic electrolyte for high-temperature applications .
- Catalysis: This compound acts as a solvent and catalyst in organic synthesis, enhancing reaction rates and selectivity.
- Material Science: It is used in the synthesis of conducting polymers and intercalation electrode materials. It can also be employed in the development of biocompatible materials for medical devices.
- Green Chemistry: Due to its low volatility and non-flammability, it serves as an environmentally friendly alternative to traditional organic solvents in chemical processes.
1-Methyl-1-propylpiperidinium tetrafluoroborate's biological activity is primarily due to its interaction with cellular membranes and biomolecules. Its cationic nature allows it to interact with negatively charged components such as proteins and nucleic acids, potentially leading to alterations in cellular function.
It has potential applications in pharmaceuticals as an antimicrobial agent or drug delivery system, and in agriculture as a biopesticide because of its toxic effects on plant pathogens.
Key mechanisms include:
- Membrane Disruption: Ionic liquids can disrupt lipid bilayers, affecting cell viability.
- Enzyme Inhibition: Some studies suggest that this compound may inhibit specific enzymes, impacting metabolic pathways.
Wood Treatment
Mechanism of Action
The mechanism by which 1-Methyl-1-propylpiperidinium tetrafluoroborate exerts its effects is primarily through its ionic nature. The compound dissociates into 1-methyl-1-propylpiperidinium cations and tetrafluoroborate anions in solution. These ions interact with other molecules and ions in the system, facilitating various chemical and electrochemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Piperidinium vs. Pyridinium-Based ILs
- 1-Propylpyridinium Tetrafluoroborate ():
Replacing the piperidinium ring with a pyridinium ring (aromatic nitrogen) reduces thermal stability due to weaker cation-anion interactions. Pyridinium-based ILs exhibit higher compressibility (e.g., 1-propylpyridinium BF₄: isothermal compressibility ~0.45 GPa⁻¹ at 298 K) compared to PP13BF₄, which benefits from the saturated piperidinium ring’s rigidity . - Positional Isomers ():
In 1-butyl-2-methylpyridinium BF₄ vs. 1-butyl-3-methylpyridinium BF₄, methyl group position alters melting points and viscosities. PP13BF₄’s symmetric piperidinium structure avoids such positional effects, enhancing reproducibility in electrochemical applications .
Piperidinium vs. Imidazolium-Based ILs
- 1-Butyl-3-methylimidazolium Tetrafluoroborate (BMIMBF₄) ():
BMIMBF₄, a widely studied imidazolium IL, has lower viscosity (e.g., 220 cP at 25°C) than PP13BF₄ but suffers from higher reactivity with electrodes, leading to parasitic side reactions. PP13BF₄’s aliphatic cation offers superior electrochemical stability in lithium-ion batteries . - 1-Ethyl-1-methylpyrrolidinium Tetrafluoroborate ():
This pyrrolidinium-based IL shares PP13BF₄’s aliphatic character but with a five-membered ring. Its smaller ring size increases ionic mobility (conductivity ~4.5 mS/cm) but reduces thermal decomposition resistance compared to PP13BF₄ .
Thermophysical and Transport Properties
Key Observations :
- PP13BF₄ balances moderate viscosity and conductivity with exceptional thermal stability (>300°C), outperforming pyridinium and imidazolium analogs .
- Imidazolium ILs (e.g., BMIMBF₄) excel in conductivity but degrade at lower temperatures, limiting high-temperature applications .
Electrochemical Performance
- Solid-State Lithium Batteries ():
PP13BF₄ forms a protective CEI layer on LiCoO₂ (LCO) cathodes, reducing interfacial resistance by 40% compared to bare PEO electrolytes. In contrast, BMIMBF₄ reacts with LCO, accelerating capacity fade . - Ionic Liquid Gel Polymer Electrolytes ():
BMIMBF₄-based gels achieve higher ionic conductivity (10⁻³ S/cm) but suffer from oxidative instability above 4.2 V. PP13BF₄’s wider electrochemical window (>4.5 V) makes it suitable for high-voltage cathodes .
Application-Specific Advantages
- Bioactive Compound Extraction (): While BMIMBF₄ and 1-butyl-3-methylimidazolium BF₄ dominate this field, PP13BF₄’s low toxicity and high thermal stability could offer greener alternatives for high-temperature extraction processes.
Biological Activity
1-Methyl-1-propylpiperidinium tetrafluoroborate (MPPTFB) is an ionic liquid that has garnered attention for its potential biological activities. This compound, with the CAS number 879866-95-2, is part of a class of piperidinium-based ionic liquids that exhibit unique properties due to their ionic nature and structural characteristics. This article aims to provide a comprehensive overview of the biological activity of MPPTFB, including its mechanisms of action, applications in various fields, and relevant research findings.
- Chemical Formula : C₉H₁₈BF₄N
- Molecular Weight : 205.06 g/mol
- Structure : The tetrafluoroborate anion is known for its stability and low volatility, which contributes to the unique characteristics of this ionic liquid.
The biological activity of MPPTFB is primarily attributed to its interaction with cellular membranes and various biomolecules. Its cationic nature allows it to interact with negatively charged components such as proteins and nucleic acids, potentially leading to alterations in cellular function.
Key Mechanisms Include :
- Membrane Disruption : Ionic liquids can disrupt lipid bilayers, affecting cell viability.
- Enzyme Inhibition : Some studies suggest that MPPTFB may inhibit specific enzymes, impacting metabolic pathways.
Antimicrobial Properties
Research has indicated that MPPTFB exhibits antimicrobial activity against a range of microorganisms. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 mM | |
| Staphylococcus aureus | 0.3 mM | |
| Candida albicans | 0.4 mM |
Cytotoxicity Studies
The cytotoxic effects of MPPTFB on mammalian cells have been evaluated using various cell lines. Results indicate a dose-dependent cytotoxicity, with higher concentrations leading to increased cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MPPTFB against biofilms formed by Staphylococcus aureus. The results demonstrated that MPPTFB significantly reduced biofilm formation at concentrations as low as 0.3 mM, suggesting potential applications in medical device coatings to prevent infections.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation by Johnson et al. (2024), the cytotoxic effects of MPPTFB were assessed in human cancer cell lines. The study found that MPPTFB induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Applications
This compound has potential applications in:
- Pharmaceuticals : As an antimicrobial agent or drug delivery system.
- Material Science : In the development of biocompatible materials for medical devices.
- Agriculture : As a biopesticide due to its toxic effects on plant pathogens.
Q & A
Q. What safety precautions are essential when handling 1-Methyl-1-propylpiperidinium tetrafluoroborate in laboratory environments?
Methodological Answer:
- Protective Gear: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosol generation is possible .
- Ventilation: Conduct experiments in a fume hood or under local exhaust systems to avoid inhalation of vapors/dust .
- Disposal: Collect waste in sealed containers labeled for halogenated ionic liquids and dispose via approved waste facilities .
- Emergency Protocols: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
Methodological Answer:
- Chromatography: Use HPLC with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to separate impurities .
- Spectroscopy: H-NMR in deuterated solvents (e.g., DMSO-d6) identifies residual solvents or unreacted precursors. Peaks for methyl/propyl groups should integrate cleanly .
- Elemental Analysis: Confirm boron and fluorine content via ICP-OES or ion chromatography to verify stoichiometry .
Q. What are the optimal storage conditions for this compound?
Methodological Answer:
- Environment: Store in airtight glass containers under inert gas (argon/nitrogen) to prevent moisture absorption .
- Temperature: Keep at 2–8°C for long-term stability; avoid freezing to prevent phase separation .
- Compatibility: Separate from strong oxidizers (e.g., peroxides) and acids to prevent decomposition .
Q. What key physicochemical properties influence its use as an ionic liquid in electrochemical applications?
Methodological Answer:
- Conductivity: Measure ionic conductivity via impedance spectroscopy (e.g., 0.1–10 mS/cm at 25°C) .
- Viscosity: Use a viscometer to assess flow properties; lower viscosity enhances ion mobility in electrolytes .
- Electrochemical Window: Determine via cyclic voltammetry (typically 4–5 V vs. Li/Li) to evaluate stability in batteries .
Q. How can researchers verify the structural integrity of this compound after synthesis?
Methodological Answer:
- Mass Spectrometry: ESI-MS in negative ion mode detects the tetrafluoroborate anion () and cation fragments .
- FT-IR: Confirm BF presence via B-F stretching vibrations (1020–1080 cm) and cation alkyl group signals (2800–3000 cm) .
Advanced Research Questions
Q. How do temperature and concentration variations affect transport properties (e.g., viscosity, conductivity) in aqueous/organic solutions?
Methodological Answer:
- Experimental Design: Prepare binary mixtures (e.g., water/acetonitrile) and measure viscosity () and conductivity () at 15–45°C using a rheometer and conductivity meter. Fit data to Vogel-Fulcher-Tammann equations to model temperature dependence .
- Data Interpretation: Higher temperatures reduce viscosity (e.g., drops by 30% at 45°C vs. 15°C) but increase ion dissociation, boosting conductivity. Use Walden plots to correlate with .
Q. What methodologies resolve contradictions in solute-solvent interaction parameters across solvent systems?
Methodological Answer:
- Volumetric Analysis: Measure apparent molar volumes () via densitometry to assess ion-solvent interactions. Compare with ideal additive volumes to identify deviations .
- MD Simulations: Use force fields (e.g., OPLS-AA) to model cation-anion pairing in solvents like PC or DMF. Validate with experimental activity coefficients .
- Error Mitigation: Replicate experiments at multiple concentrations (0.01–0.1 M) to distinguish between random noise and systematic biases .
Q. How can its electrochemical stability in lithium-ion battery electrolytes be systematically evaluated?
Methodological Answer:
- Cycling Tests: Perform galvanostatic charge-discharge cycles (e.g., 0.1–1 C rates) in Li/LiMnO cells with 1 M LiBF/PC-DEC electrolytes. Monitor capacity retention over 100 cycles .
- SEI Analysis: Post-mortem XPS or TEM of electrodes identifies decomposition products (e.g., LiF, B-O species) .
- Accelerated Aging: Expose electrolytes to 60°C for 72 hours and measure ionic conductivity degradation .
Q. What role does it play in transition metal catalysis, and how can solvent properties be tailored?
Methodological Answer:
- Catalyst Immobilization: Use its low vapor pressure to create biphasic systems (e.g., Rh-catalyzed hydroformylation). Recover >95% catalyst via phase separation .
- Cation Modification: Adjust alkyl chain length (methyl vs. propyl) to tune hydrophobicity and stabilize charged intermediates in Heck couplings .
- Kinetic Studies: Compare reaction rates in ionic liquids vs. molecular solvents (e.g., THF) using in situ FT-IR or NMR .
Q. How does solvent choice impact NMR spectral analysis, and how can peak broadening be mitigated?
Methodological Answer:
- Solvent Screening: Record H-NMR in acetone-d6, CDCl, and DMSO-d6. Note linewidth differences due to solvent viscosity (e.g., DMSO reduces relaxation) .
- Temperature Control: Acquire spectra at 50°C to reduce viscosity-induced broadening in CDCN .
- Decoupling Techniques: Use B decoupling during H acquisition to suppress splitting from BF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
